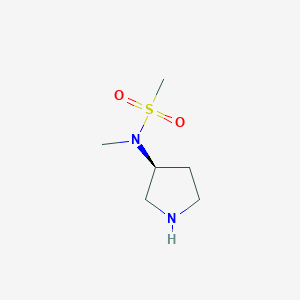![molecular formula C6H12N2 B1529617 (S,S)-3-Metil-3,6-diaza-biciclo[3.2.0]heptano CAS No. 1419075-95-8](/img/structure/B1529617.png)
(S,S)-3-Metil-3,6-diaza-biciclo[3.2.0]heptano
Descripción general
Descripción
The compound “(S,S)-3-Methyl-3,6-diaza-bicyclo[3.2.0]heptane” is a type of β-lactam . β-lactams are a class of antibiotics, which include penicillin derivatives, cephalosporins, monobactams, and carbapenems . They are characterized by a β-lactam ring in their molecular structure .
Synthesis Analysis
The synthesis of a highly functionalized bicyclo [3.2.0]heptane derivative has been reported in a study . The key step involves a stereoselective Cu (I)-catalyzed [2 + 2] photocycloaddition of a 1,6-diene embedded in a sugar derivative .Aplicaciones Científicas De Investigación
- El esqueleto de 2,6-dioxobiciclo[3.2.0]heptano del compuesto ha sido investigado como un posible agente anti-VIH. Los investigadores han sintetizado un derivado isonucleósido basado en este andamiaje, con el objetivo de combatir el virus de inmunodeficiencia humana (VIH) .
- La síntesis implica convertir una dihidroxiacetona protegida con acetal en un derivado de 2,3-epoxi-tetrahidrofurano. La introducción de un grupo azida, seguida de la formación del anillo de oxetano, produce un derivado de seud azúcar con el esqueleto deseado de 2,6-dioxobiciclo[3.2.0]heptano. Finalmente, se construye una porción de base de purina en el andamiaje .
- El andamiaje biciclo[2.2.1]heptano, al que pertenece nuestro compuesto, se considera privilegiado debido a su prevalencia en varios productos naturales bioactivos. Ejemplos incluyen alcanfor, sordarinas, α-santalol y β-santalol .
- Los investigadores reconocen este motivo estructural como un valioso quirón para la síntesis asimétrica, permitiendo el acceso a azúcares raros, análogos, monosacáridos y miméticos de disacáridos .
Desarrollo de Agentes Anti-VIH
Andamiaje Molecular Privilegiado
En resumen, (S,S)-3-Metil-3,6-diaza-biciclo[3.2.0]heptano ofrece perspectivas emocionantes en diversos dominios científicos, desde el desarrollo de fármacos hasta la ciencia de materiales. Su estructura distintiva continúa inspirando investigaciones y aplicaciones innovadoras. 🌟 .
Mecanismo De Acción
The mechanism of action for β-lactams, such as “(S,S)-3-Methyl-3,6-diaza-bicyclo[3.2.0]heptane”, typically involves the inhibition of bacterial cell wall synthesis . They bind to and competitively inhibit the transpeptidase enzyme used by bacteria to cross-link the peptide used in peptidoglycan synthesis .
Propiedades
IUPAC Name |
(1S,5S)-3-methyl-3,6-diazabicyclo[3.2.0]heptane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2/c1-8-3-5-2-7-6(5)4-8/h5-7H,2-4H2,1H3/t5-,6+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQUMPQLXULUHIT-NTSWFWBYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2CNC2C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C[C@@H]2CN[C@@H]2C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501221581 | |
| Record name | 3,6-Diazabicyclo[3.2.0]heptane, 3-methyl-, (1S,5S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501221581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1419075-95-8 | |
| Record name | 3,6-Diazabicyclo[3.2.0]heptane, 3-methyl-, (1S,5S)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1419075-95-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,6-Diazabicyclo[3.2.0]heptane, 3-methyl-, (1S,5S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501221581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Aminomethyl-1-methyl-1H-pyrazolo[3,4-B]pyridine](/img/structure/B1529534.png)





![2,4-Dichloro-5,7-dihydrothieno[3,4-D]pyrimidine](/img/structure/B1529548.png)
![2-Chloro-7-fluoro-5H-pyrrolo[2,3-B]pyrazine](/img/structure/B1529550.png)
![5,8-Dioxaspiro[3.4]octan-2-ylmethanamine](/img/structure/B1529552.png)

![benzyl 1-oxo-2,3-dihydro-1H-spiro[isoquinoline-4,4'-piperidine]-1'-carboxylate](/img/structure/B1529554.png)


![8-Hydroxy-6-oxa-3-azabicyclo[3.2.1]octane](/img/structure/B1529557.png)
